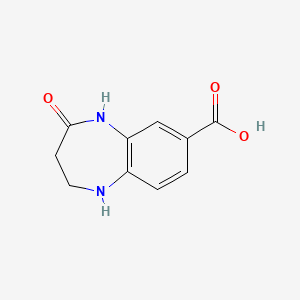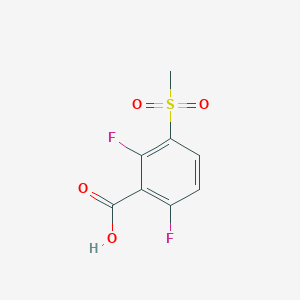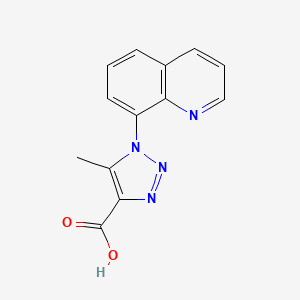
Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate
Overview
Description
Compounds with a structure similar to “Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate” often belong to a class of organic compounds known as isoxazoles . Isoxazoles are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . The exact structure of “this compound” would need to be confirmed through these methods .Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “this compound” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods . These properties are important for understanding how the compound behaves under different conditions.Scientific Research Applications
Corrosion Inhibition
Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate derivatives have been studied for their corrosion inhibitive properties. For example, thiazole-4-carboxylates, including similar compounds, were found to be effective inhibitors for mild steel corrosion in HCl. Techniques like electrochemical measurements and SEM-EDX analysis were used to study their inhibitive behavior, revealing a mixed-type of corrosion inhibition activity and the formation of a protective film on the steel surface (El aoufir et al., 2020).
Antiviral Properties
Some derivatives of this compound have been explored for their antiviral properties. For instance, compounds designed to improve metabolic stability, therapeutic index, and antiviral potency against flavivirus were synthesized and evaluated. This study focused on enhancing the antiviral activities of these compounds through structural modifications (Mayhoub et al., 2011).
Antimicrobial and Anticancer Agents
The potential of this compound derivatives as antimicrobial and anticancer agents has been investigated. Novel pyrazole derivatives with different moieties were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity compared to reference drugs, and most had good antimicrobial activity (Hafez et al., 2016).
Green Synthesis Methods
Efforts have been made to develop greener synthesis methods for these compounds. For instance, a simple and efficient protocol for synthesizing methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano[2,3-d] pyrimidine-3-carboxylate derivatives via a one-pot four-component reaction was developed. This method emphasizes high yields and avoids toxic catalysts and hazardous solvents (Yadav et al., 2021).
Structural Studies
Detailed structural studies have been conducted to understand the properties of these compounds better. For example, experimental and theoretical structural studies were performed on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a new class of isoxazole derivatives exhibiting immunological activity. These studies included crystallographic measurements and theoretical analyses using density functional theory (Jezierska et al., 2003).
Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological processes, including inflammation, viral infections, and cancer .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, some indole derivatives have been shown to inhibit certain enzymes, thereby preventing the progression of diseases such as cancer .
Biochemical Pathways
Again, this would depend on the specific targets of the compound. Indole derivatives, for example, can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Safety and Hazards
Future Directions
The future directions for research on a compound like “Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by isoxazole derivatives, this compound could be of interest in the development of new pharmaceuticals .
Biochemical Analysis
Biochemical Properties
Methyl 5-(4-chlorophenyl)-3-nitroisoxazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties . The compound’s interaction with proteins such as kinases and phosphatases suggests its role in modulating signal transduction pathways . These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions . The compound’s ability to inhibit enzyme activity is often due to its structural similarity to the enzyme’s natural substrate, allowing it to compete for the active site . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anti-cancer properties . At higher doses, toxic effects become apparent, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization in organelles such as the mitochondria and nucleus is associated with its effects on cellular metabolism and gene expression .
properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-3-nitro-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O5/c1-18-11(15)8-9(19-13-10(8)14(16)17)6-2-4-7(12)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHLGRWJNNCENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
![4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid](/img/structure/B1417288.png)
![3-[4-(Ethanesulfonyl)phenyl]propanoic acid](/img/structure/B1417290.png)
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)





![6-Chloro-3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417303.png)
![2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine](/img/structure/B1417305.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine](/img/structure/B1417310.png)